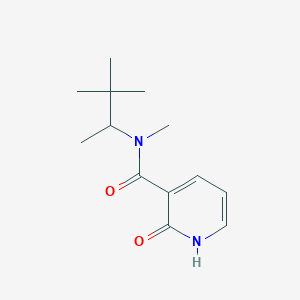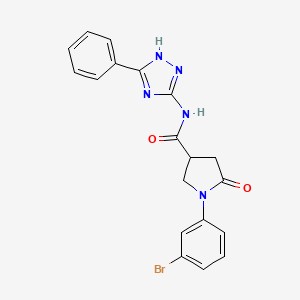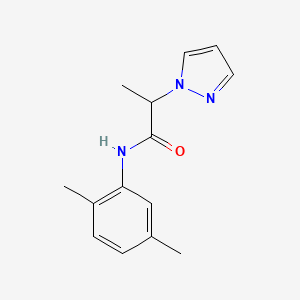![molecular formula C16H15N3S2 B7494985 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine, also known as MPTA, is a chemical compound with potential applications in scientific research. This compound belongs to the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors involved in various biological processes. For example, 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
実験室実験の利点と制限
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various biological processes. However, like any chemical compound, it has limitations, including potential toxicity and the need to use appropriate safety precautions when handling the compound.
将来の方向性
There are several future directions for research on 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine and related compounds. One area of interest is the development of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the mechanism of action of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine and related compounds, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
合成法
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine can be synthesized by the reaction of 2-methylbenzyl chloride, phenylmethylamine, and potassium thiocyanate in the presence of triethylamine. The resulting product can be purified by recrystallization from ethanol. The purity of the compound can be confirmed by melting point determination and spectroscopic techniques such as NMR and IR.
科学的研究の応用
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro. 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been used as a starting material for the synthesis of other thiadiazole derivatives with potential biological activities.
特性
IUPAC Name |
5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-11-7-5-6-10-13(11)14(12-8-3-2-4-9-12)20-16-19-18-15(17)21-16/h2-10,14H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPRNDTXIUKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)SC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)


![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)